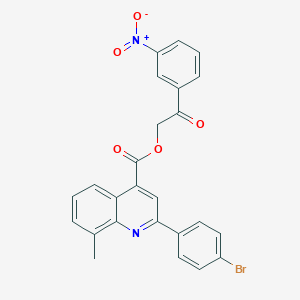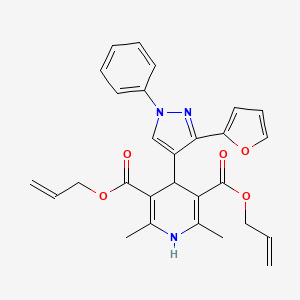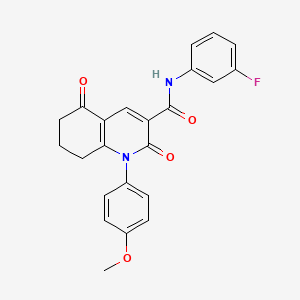![molecular formula C22H20FN3O2S B11621014 2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B11621014.png)
2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-éthylphényl)-2-({[3-cyano-4-(4-fluorophényl)-6-oxo-1,4,5,6-tétrahydropyridin-2-yl]sulfanyl}acétamide est un composé organique complexe présentant des applications potentielles dans divers domaines de la recherche scientifique. Ce composé possède une structure unique qui comprend un groupe cyano, un groupe fluorophényle et un fragment tétrahydropyridinyl, ce qui en fait un sujet intéressant pour les études chimiques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du N-(4-éthylphényl)-2-({[3-cyano-4-(4-fluorophényl)-6-oxo-1,4,5,6-tétrahydropyridin-2-yl]sulfanyl}acétamide implique généralement des réactions organiques en plusieurs étapes. Une méthode courante implique la réaction du 4-fluorobenzaldéhyde avec le cyanoacétamide et l’acide de Meldrum en présence d’une base comme la N-méthylmorpholine. Cette réaction forme un intermédiaire qui est ensuite réagi avec la 4-éthylphénylamine et l’anhydride acétique pour donner le produit final .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L’utilisation de réacteurs automatisés et de systèmes à flux continu peut améliorer l’efficacité et le rendement du processus de production. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont utilisées pour assurer la pureté du produit final.
Analyse Des Réactions Chimiques
Types de réactions
N-(4-éthylphényl)-2-({[3-cyano-4-(4-fluorophényl)-6-oxo-1,4,5,6-tétrahydropyridin-2-yl]sulfanyl}acétamide subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des oxydants comme le peroxyde d’hydrogène ou le permanganate de potassium.
Réduction : Des réactions de réduction peuvent être réalisées en utilisant des réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau des groupes cyano et fluorophényle.
Réactifs et conditions courants
Oxydation : Peroxyde d’hydrogène, permanganate de potassium et autres oxydants.
Réduction : Borohydrure de sodium, hydrure de lithium et d’aluminium et autres réducteurs.
Substitution : Nucléophiles tels que les amines, les thiols et les halogénures.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des acides carboxyliques correspondants, tandis que la réduction peut produire des amines ou des alcools.
Applications de recherche scientifique
N-(4-éthylphényl)-2-({[3-cyano-4-(4-fluorophényl)-6-oxo-1,4,5,6-tétrahydropyridin-2-yl]sulfanyl}acétamide a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément constitutif dans la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, y compris l’inhibition enzymatique et la liaison aux récepteurs.
Médecine : Enquêté pour ses effets thérapeutiques potentiels, tels que des propriétés anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux et processus chimiques.
Applications De Recherche Scientifique
2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
Le mécanisme d’action du N-(4-éthylphényl)-2-({[3-cyano-4-(4-fluorophényl)-6-oxo-1,4,5,6-tétrahydropyridin-2-yl]sulfanyl}acétamide implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modifiant leur activité et conduisant à divers effets biologiques. Les voies et les cibles exactes dépendent de l’application spécifique et du contexte d’utilisation.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-{[3-cyano-6-(4-fluorophényl)-4-(trifluorométhyl)-2-pyridinyl]sulfanyl}-N-(4-méthoxyphényl)acétamide
- 2-{[6-(4-bromophényl)-3-cyano-4-(trifluorométhyl)-2-pyridinyl]sulfanyl}-N-(4-fluorophényl)acétamide
- 2-{[3-cyano-6-(4-méthoxyphényl)-4-(trifluorométhyl)-2-pyridinyl]sulfanyl}-N-phénylacétamide
Unicité
L’unicité du N-(4-éthylphényl)-2-({[3-cyano-4-(4-fluorophényl)-6-oxo-1,4,5,6-tétrahydropyridin-2-yl]sulfanyl}acétamide réside dans ses caractéristiques structurelles spécifiques, telles que la combinaison d’un groupe cyano, d’un groupe fluorophényle et d’un fragment tétrahydropyridinyl. Ces caractéristiques contribuent à ses propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour la recherche et le développement.
Propriétés
Formule moléculaire |
C22H20FN3O2S |
|---|---|
Poids moléculaire |
409.5 g/mol |
Nom IUPAC |
2-[[5-cyano-4-(4-fluorophenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(4-ethylphenyl)acetamide |
InChI |
InChI=1S/C22H20FN3O2S/c1-2-14-3-9-17(10-4-14)25-21(28)13-29-22-19(12-24)18(11-20(27)26-22)15-5-7-16(23)8-6-15/h3-10,18H,2,11,13H2,1H3,(H,25,28)(H,26,27) |
Clé InChI |
PZEVCOHHYFTGIZ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)NC(=O)CSC2=C(C(CC(=O)N2)C3=CC=C(C=C3)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-imino-13-methyl-N-(2-morpholin-4-ylethyl)-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11620931.png)

![Methyl 4-methyl-2-[2-(4-methylphenoxy)acetamido]-1,3-thiazole-5-carboxylate](/img/structure/B11620941.png)
![N-(2-oxo-2-phenyl-1-{[3-(trifluoromethyl)phenyl]amino}ethyl)thiophene-2-carboxamide](/img/structure/B11620943.png)
![(2Z)-2-[3-chloro-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11620954.png)
![4-[4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B11620966.png)
![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11620970.png)
![2-[N-(4-Chlorophenyl)4-methoxybenzenesulfonamido]-N-[4-(morpholine-4-sulfonyl)phenyl]acetamide](/img/structure/B11620972.png)
![2-[(2-furylmethyl)amino]-9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11620975.png)




![4-[4-(Benzyloxy)phenyl]-2-(ethylsulfanyl)-5-hydroxy-4,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B11621022.png)
